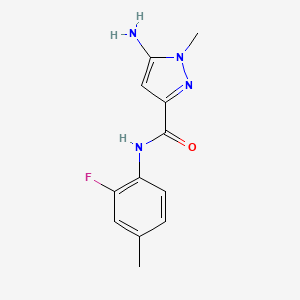

5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2-fluoro-4-methylphenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O/c1-7-3-4-9(8(13)5-7)15-12(18)10-6-11(14)17(2)16-10/h3-6H,14H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSMWDPBHUENII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)N)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

Amination and carboxamide formation: The amino group can be introduced via nucleophilic substitution reactions, and the carboxamide moiety can be formed through amide coupling reactions using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, as anticancer agents. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study evaluated the antiproliferative activity of several pyrazole derivatives against human cancer cell lines. The compound demonstrated significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The incorporation of specific substituents, such as fluorine in this compound, has been linked to enhanced anti-inflammatory activity.

Research Findings:

In a review focusing on pyrazole biomolecules, it was noted that modifications at the N-position significantly influence the anti-inflammatory efficacy, making this compound a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

| Substituent | Activity | Notes |

|---|---|---|

| Fluorine | Enhanced anticancer activity | Contributes to increased lipophilicity and receptor binding affinity |

| Methyl group | Improved stability | Affects metabolic stability in vivo |

The presence of the fluorine atom is particularly significant as it enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes .

Inhibitors of Enzymatic Activity

The compound has been explored as a potential inhibitor for various enzymes involved in disease pathways, particularly kinases and cyclooxygenases (COX).

Example Application:

Inhibition studies have indicated that pyrazole derivatives can effectively inhibit p38 MAPK and COX enzymes, which are critical in inflammatory responses and cancer progression .

Antiviral Activity

Research has also suggested that pyrazole derivatives can serve as antiviral agents. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting RNA-dependent RNA polymerase complexes .

Mechanism of Action

The mechanism of action of 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluoro and amino groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrazole-3-Carboxamide Derivatives

Key Observations:

Substituent Diversity :

- The target compound’s 2-fluoro-4-methylphenyl group balances steric and electronic effects, unlike bulkier groups (e.g., 3,5-di-tert-butyl in 4h) .

- Fluorine substitution is common (e.g., 4h, 4, and 10), enhancing binding to hydrophobic pockets in enzymes .

- Ureido (Compound 20) and carbothioamide () groups introduce hydrogen-bonding or sulfur-mediated interactions .

Molecular Weight :

Key Observations:

Fluorine Positioning :

- The 2-fluoro group in the target compound may confer selectivity compared to 2,4-difluorophenyl analogs (), where additional fluorine alters binding kinetics .

- Compound 20’s dual 4-fluorophenyl groups enhance parasite enzyme inhibition .

Functional Group Impact :

Biological Activity

5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and anti-inflammatory properties.

- Molecular Formula : C12H13FN4O

- Molecular Weight : 248.26 g/mol

- CAS Number : 1856033-08-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated activity against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 15.2 |

| Breast Cancer | MDA-MB-231 | 8.5 |

| Liver Cancer | HepG2 | 12.0 |

| Prostate Cancer | DU145 | 10.5 |

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. It was found to significantly reduce LPS-induced TNF-alpha release in vitro, with an IC50 value of approximately 0.283 mM .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and inflammation. For example, docking simulations indicated that the compound binds effectively to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that disrupts microtubule dynamics .

Case Studies

A notable case study involved the evaluation of the compound's effects on various cancer cell lines:

- Study Design : In vitro assays were conducted using a range of concentrations.

- Results : The compound exhibited significant cytotoxicity across multiple cancer types, with selectivity towards malignant cells over normal fibroblasts.

- : The findings suggest that this pyrazole derivative could be developed as a therapeutic agent for treating specific types of cancer while minimizing toxicity to normal tissues .

Q & A

Basic: What are the common synthetic routes for 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving pyrazole intermediates and substituted anilines. For example, pyrazole-3-carboxylic acid derivatives can react with 2-fluoro-4-methylaniline in the presence of coupling agents like EDCI/HOBt. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control to avoid side reactions .

- Catalyst/base : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and drive the reaction forward .

- Temperature : Reactions are typically conducted at room temperature or mild heating (40–60°C) to balance reaction speed and byproduct formation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For instance, the methyl group at the pyrazole N1 position appears as a singlet (~δ 3.3 ppm) .

- X-ray crystallography : Single-crystal studies confirm stereochemistry and intermolecular interactions, such as hydrogen bonding between the carboxamide and fluorine substituents .

- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 305.12), while HPLC purity >98% ensures suitability for biological assays .

Advanced: How can molecular docking and QSAR studies be designed to predict the biological activity of this compound?

Methodological Answer:

- Target selection : Prioritize receptors with structural homology to known pyrazole targets (e.g., kinases, GPCRs) using databases like PDB or UniProt .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Adjust grid box dimensions to encompass the active site of the target protein .

- QSAR modeling : Incorporate descriptors like logP, polar surface area, and H-bond donors. Validate models using leave-one-out cross-validation and external test sets .

- Interpretation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to refine predictions .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Assay validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives. For example, a compound showing inhibition in a kinase assay but not in cell proliferation may require testing for membrane permeability .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles to mitigate solubility limitations that skew dose-response curves .

- Statistical analysis : Apply ANOVA or Bayesian modeling to identify outliers and assess reproducibility .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of fluorinated pyrazole derivatives?

Methodological Answer:

- Systematic substitution : Replace the 2-fluoro-4-methylphenyl group with analogs (e.g., 4-chloro, 4-methoxy) to evaluate electronic effects on binding affinity .

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to assess hydrogen-bonding contributions .

- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic and steric fields around the pyrazole core .

Basic: How do physical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

- Solubility profiling : Use shake-flask methods with buffers (pH 1–7.4) to determine aqueous solubility. Low solubility (<10 µM) may necessitate lipid-based formulations for in vivo studies .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS. Protect light-sensitive compounds with amber vials .

Advanced: How can mechanistic studies clarify the compound’s mode of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, a shift in Kₘ with constant Vₘₐₓ suggests competitive binding .

- Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) to confirm entropy-driven interactions common in hydrophobic pockets .

- Mutagenesis studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to identify critical residues for inhibition .

Advanced: What computational tools optimize synthetic routes for scale-up without compromising yield?

Methodological Answer:

- Retrosynthesis software : Use Synthia or ChemAxon to prioritize atom-economical pathways and avoid hazardous intermediates .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., catalyst loading, solvent ratio) in fewer experimental runs .

- Green metrics : Evaluate E-factor and PMI (Process Mass Intensity) to reduce waste. For example, replacing DMF with cyclopentyl methyl ether (CPME) improves sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.